5-(4-Bromo-3-chlorophenyl)-1h-pyrazol-3-amine
Description
5-(4-Bromo-3-chlorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a pyrazole ring substituted with a 4-bromo-3-chlorophenyl group at position 5 and an amine group at position 2. Its structure combines electron-withdrawing substituents (Br and Cl) that influence electronic distribution, solubility, and reactivity.
Properties
Molecular Formula |
C9H7BrClN3 |
|---|---|
Molecular Weight |
272.53 g/mol |
IUPAC Name |
5-(4-bromo-3-chlorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrClN3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI Key |
IHBAHNRUDNOWRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-3-chlorophenyl)-1H-pyrazol-3-amine typically involves the following steps:
Bromination and Chlorination: The starting material, phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4th and 3rd positions, respectively.
Formation of Pyrazol-3-amine: The bromo-chloro-substituted phenyl ring is then reacted with hydrazine and a suitable carbonyl compound to form the pyrazol-3-amine core.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Bromo-3-chlorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: Substitution reactions can occur at the bromine and chlorine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used for halogen substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogen-substituted derivatives with different functional groups.
Scientific Research Applications
5-(4-Bromo-3-chlorophenyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 5-(4-Bromo-3-chlorophenyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares 5-(4-Bromo-3-chlorophenyl)-1H-pyrazol-3-amine with structurally related pyrazole-3-amine derivatives:
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups (Br, Cl) : Increase polarity and metabolic stability compared to phenyl or alkyl substituents .
- Bulkier Groups (e.g., cyclopropyl) : Enhance lipophilicity and membrane permeability but may reduce solubility .
- Heteroaromatic Rings (e.g., thiophene) : Modify electronic properties and expand applications in dye chemistry .
Physicochemical Properties
- Solubility : Bromo and chloro substituents reduce aqueous solubility compared to methyl or methoxy groups.
- Melting Points : Higher for halogenated derivatives (e.g., 178–180°C for thiophene-containing analogs in ) .
- Stability : Halogens enhance thermal and oxidative stability, as seen in cyclopropane-containing analogs .
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